molecular formula C11H14BrNS B12954958 N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine

N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine

Cat. No.: B12954958
M. Wt: 272.21 g/mol
InChI Key: NUVVHCQXUYGFRD-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine is a chemical compound with the molecular formula C11H14BrNS It is characterized by the presence of a bromine atom, a methyl group, and a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine typically involves the following steps:

    Formation of Tetrahydrothiophene Ring: The tetrahydrothiophene ring is formed through a cyclization reaction, often involving sulfur-containing reagents.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

    Cyclization Reactions: The tetrahydrothiophene ring can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Cyclization Reactions: Catalysts such as Lewis acids or bases are often employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and complex ring systems, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the tetrahydrothiophene ring play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-methylphenyl)tetrahydrothiophen-3-amine
  • N-(2-Chloro-5-methylphenyl)tetrahydrothiophen-3-amine
  • N-(2-Bromo-5-ethylphenyl)tetrahydrothiophen-3-amine

Uniqueness

N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. Its structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14BrNS

Molecular Weight

272.21 g/mol

IUPAC Name

N-(2-bromo-5-methylphenyl)thiolan-3-amine

InChI

InChI=1S/C11H14BrNS/c1-8-2-3-10(12)11(6-8)13-9-4-5-14-7-9/h2-3,6,9,13H,4-5,7H2,1H3

InChI Key

NUVVHCQXUYGFRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)NC2CCSC2

Origin of Product

United States

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